molecular formula C11H16O3 B2420625 Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2231673-33-7

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2420625
CAS No.: 2231673-33-7
M. Wt: 196.246
InChI Key: JWFHLJLGBIBZJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate esterifying agent. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ketone group at the 2-position of the ethyl side chain. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHLJLGBIBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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